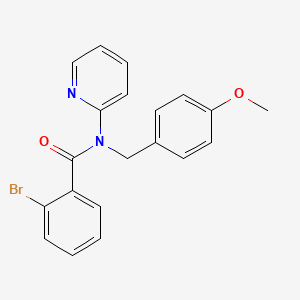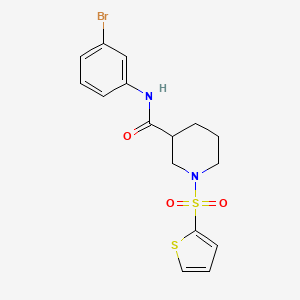
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-3-METHYLPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-3-methylphenol with a suitable acylating agent.
Coupling with thiophene: The phenoxy intermediate is then coupled with a thiophene derivative under specific conditions to form the desired product.
Final acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3-METHYLPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms or other groups can be substituted with different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-CHLORO-3-METHYLPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
Uniqueness
2-(4-CHLORO-3-METHYLPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20ClNO3S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClNO3S/c1-15-12-18(9-10-20(15)22)26-14-21(24)23(13-19-4-3-11-27-19)16-5-7-17(25-2)8-6-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
KUDVMIDWDZVXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11345557.png)
![4-(3,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11345561.png)
![Ethyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11345565.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11345569.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11345576.png)
![2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11345581.png)
![N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11345586.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11345593.png)

![4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11345616.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11345618.png)
![3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11345621.png)
![5-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B11345624.png)

